Momordicoside K

説明

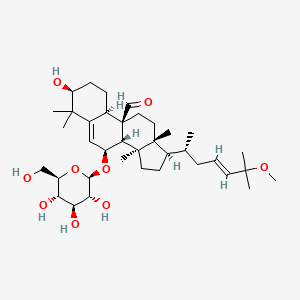

Momordicoside K is one of several related cucurbitane triterpenoid glycosides that can be extracted from the bitter melon vine (Momordica charantia) . It has been reported to have antidiabetic activity .

Molecular Structure Analysis

The molecular formula of Momordicoside K is C37H60O9 . Its average mass is 648.867 Da and its monoisotopic mass is 648.423706 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Momordicoside K include a boiling point of 743.1±60.0 °C (Predicted) and a density of 1.21±0.1 g/cm3 (Predicted) .科学的研究の応用

- Momordicoside K has shown promising effects in managing diabetes. It contributes to glucose regulation by enhancing insulin sensitivity and promoting glucose uptake in cells. Researchers have identified it as one of the key components responsible for the anti-diabetic activity of bitter melon .

- Studies suggest that Momordicoside K exhibits anti-cancer properties. It may inhibit the growth of cancer cells, suppress tumor formation, and enhance apoptosis (programmed cell death). Further research is needed to explore its specific mechanisms and potential applications in cancer therapy .

- Momordicoside K has demonstrated anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions associated with chronic inflammation, such as arthritis and inflammatory bowel diseases .

- As an antioxidant, Momordicoside K scavenges free radicals and protects cells from oxidative damage. This property contributes to overall health and may play a role in preventing age-related diseases .

- Bitter melon extracts containing Momordicoside K have been studied for their immunomodulatory effects. They may enhance immune responses, making them potentially useful in supporting the immune system .

- Some research suggests that Momordicoside K contributes to hypotensive activity. It may help regulate blood pressure, which is crucial for cardiovascular health .

- Bitter melon, including Momordicoside K , has been investigated for its antimicrobial activity. It may inhibit the growth of bacteria, viruses, and fungi, making it relevant for infectious diseases .

- Momordicoside K may help manage lipid levels by reducing cholesterol and triglycerides. This could be beneficial for individuals with hyperlipidemia or cardiovascular risk factors .

Anti-Diabetic Properties

Anti-Cancer Potential

Anti-Inflammatory Activity

Antioxidant Function

Immunomodulation

Hypotensive (Blood Pressure-Lowering) Effects

Anti-Microbial Properties

Anti-Hyperlipidemic Effects

作用機序

Target of Action

Momordicoside K is a non-toxic cucurbitane glycoside found in the fruit of Momordica charantia, also known as bitter melon . The primary target of Momordicoside K is the Keap1-Kelch protein , which plays a crucial role in the Keap1/Nrf2/ARE signaling pathway . This pathway is a key cellular antioxidant mechanism that regulates cytoprotective responses to both endogenous and exogenous stress incidences mediated by Reactive Oxygen Species (ROS) and electrophiles .

Mode of Action

The mode of action of Momordicoside K involves its interaction with the Keap1-Kelch protein . Keap1 represses the transcriptional capacity of Nrf2 (nuclear factor erythroid 2-related factor 2) through a covalent interaction with its Neh2 domain . By inhibiting Keap1, Momordicoside K potentially activates Nrf2, thereby increasing the antioxidant status of the human cellular environment .

Biochemical Pathways

The Keap1/Nrf2/ARE signaling pathway is the primary biochemical pathway affected by Momordicoside K . When Keap1 is inhibited, Nrf2 is activated and connives with small Musculoaponeurotic fabrosarcoma (sMaf) and other co-transcriptional factors to bind the Antioxidant Response Elements (ARE) at the regulatory regions of its target genes . This results in an increase in the antioxidant status of the human cellular environment .

Result of Action

The result of Momordicoside K’s action is an increase in the antioxidant status of the human cellular environment . This is achieved by activating the Nrf2 transcription factor, which in turn increases the expression of proteins that are antioxidant and cytoprotective in function .

Action Environment

The action environment of Momordicoside K is the human cellular environment . The effectiveness of Momordicoside K can be influenced by various environmental factors, including the presence of other bioactive compounds and the overall oxidative state of the cellular environment

将来の方向性

特性

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60O9/c1-21(10-9-14-33(2,3)44-8)22-13-15-36(7)31-25(45-32-30(43)29(42)28(41)26(19-38)46-32)18-24-23(11-12-27(40)34(24,4)5)37(31,20-39)17-16-35(22,36)6/h9,14,18,20-23,25-32,38,40-43H,10-13,15-17,19H2,1-8H3/b14-9+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,35-,36+,37-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSVQEWDZSDXRG-ZMMZJDKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317006 | |

| Record name | Momordicoside K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Momordicoside K | |

CAS RN |

81348-84-7 | |

| Record name | Momordicoside K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81348-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Momordicoside K | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Momordicoside K and where is it found?

A1: Momordicoside K is a cucurbitane triterpenoid primarily found in the bitter melon (Momordica charantia L.) fruit. [, , , , ] It contributes to the plant's characteristic bitter flavor. []

Q2: What is the molecular formula and weight of Momordicoside K?

A2: The molecular formula of Momordicoside K is C37H58O9. [] Its molecular weight is 630.8 g/mol.

Q3: What are the known biological activities of Momordicoside K?

A3: Momordicoside K exhibits various biological activities, including antidiabetic effects. Studies suggest it may contribute to hypoglycemic, hypolipidemic, and antioxidant effects. [] It has also been studied for its potential anti-cholinesterase activity. []

Q4: How does Momordicoside K exert its antidiabetic effects?

A4: While the exact mechanisms are still being investigated, research indicates Momordicoside K may influence several pathways related to glucose metabolism:

- Increased Insulin Secretion: It may enhance insulin secretion from pancreatic β-cells, potentially by improving their histological architecture and function. []

- Reduced Glucose Absorption: It may inhibit α-glucosidase activity in the small intestines, leading to decreased glucose absorption from the gut. []

- Increased Glycogen Synthesis: It may promote glycogen synthesis in the liver, contributing to glucose storage and regulation. []

- Antioxidant Effects: It shows antioxidant properties that may protect pancreatic β-cells from oxidative damage, preserving their function. []

Q5: How is Momordicoside K extracted and isolated?

A5: Various methods have been employed for the extraction and isolation of Momordicoside K from bitter melon:

- High-Speed Countercurrent Chromatography (HSCCC): HSCCC has been used effectively to separate Momordicoside K from other triterpene saponins present in bitter gourd extracts. []

- Column Chromatography: This technique, using silica gel and reversed-phase silica gel, helps fractionate and purify Momordicoside K. [, ]

- Macroporous Resin Absorption: This approach allows for the selective adsorption and elution of Momordicoside K from the crude extract. []

Q6: How stable is Momordicoside K under different processing conditions?

A6: The stability of Momordicoside K is affected by thermal processing:

- High Temperatures: Exposure to high temperatures, particularly above 100°C, significantly reduces Momordicoside K content. Autoclaving also leads to considerable degradation. []

- Lower Temperatures: It exhibits greater stability at lower temperatures. []

Q7: How do different processing methods impact Momordicoside K content in bitter melon?

A7: Processing methods significantly influence Momordicoside K content:

- Blanching: Blanching, a short heat treatment, and treatment with the bitter-masking agent MY 68, seem to eliminate Momordicoside K. []

- Drying: Drying processes, including sun drying, oven drying, and freeze drying, do not eliminate Momordicoside K but reduce the moisture content, potentially concentrating it. []

- Frying: While frying significantly reduces moisture content, it also drastically increases lipid content, which may affect the overall bioavailability of Momordicoside K. []

Q8: Are there analytical methods to identify and quantify Momordicoside K?

A8: Yes, several analytical techniques are used to identify and quantify Momordicoside K:

- Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS): This method allows for the separation and detection of Momordicoside K in complex mixtures. [, ]

- Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight and confirm the identity of Momordicoside K. [, ]

- Nuclear Magnetic Resonance (NMR): NMR techniques, particularly 1H- and 13C-NMR, are employed to elucidate the complete structure of Momordicoside K. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,9,9-Tetramethyl-6,9,11,12,12a,12b-hexahydrofuro[2',3':1,2]phenanthro[3,4-d]oxazole](/img/structure/B3029803.png)

![2-[(5,8-Dihydroxy-4a,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3029806.png)

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)